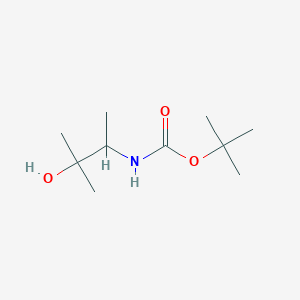![molecular formula C9H15N B13551564 2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine: is a bicyclic amine compound with a unique structure that includes a norbornene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene is functionalized to introduce an amine group. This can be achieved through various methods, such as hydroboration-oxidation followed by amination.
Resolution: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques if needed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions can vary, but typically involve nucleophiles and appropriate solvents.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: Used in studies to understand the behavior of bicyclic amines in biological systems.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical effects, depending on the specific application. The pathways involved can include binding to receptors or enzymes, leading to changes in biological activity.
Comparison with Similar Compounds
- rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanol
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
Comparison:
- Structural Differences: While these compounds share a similar bicyclic structure, they differ in the functional groups attached to the norbornene ring.
- Chemical Properties: The presence of different functional groups (e.g., hydroxyl, methyl) can lead to variations in chemical reactivity and physical properties.
- Applications: Each compound may have unique applications based on its specific structure and reactivity.
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-[(1S,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanamine |
InChI |
InChI=1S/C9H15N/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6,10H2/t7-,8-,9+/m0/s1 |
InChI Key |
IGRYFUUCWNBVDN-XHNCKOQMSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@H]1C=C2)CCN |
Canonical SMILES |
C1C2CC(C1C=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


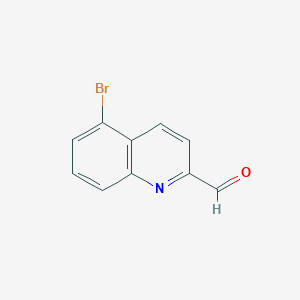
![4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13551484.png)
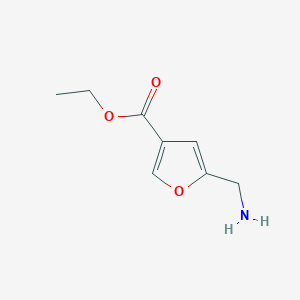
![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)

![2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}aceticacid](/img/structure/B13551505.png)
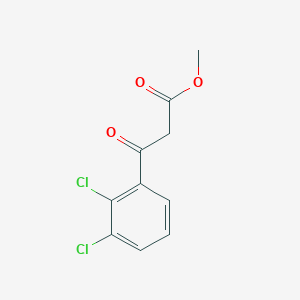
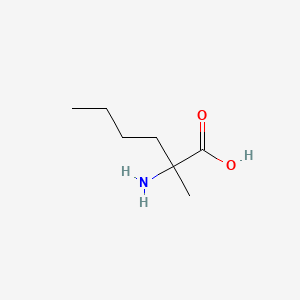
![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)
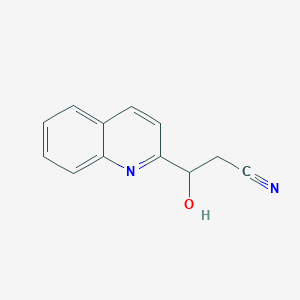
![2-Chloro-3-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B13551534.png)
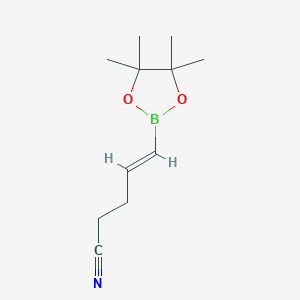
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B13551548.png)
